

Spectroscopic Profile of (1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1S,2S)-(+)-1,2-Diaminocyclohexane
Cat. No.:	B150883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(1S,2S)-(+)-1,2-Diaminocyclohexane**, a crucial chiral building block in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, accompanied by comprehensive experimental protocols for data acquisition.

Introduction

(1S,2S)-(+)-1,2-Diaminocyclohexane (CAS No. 21436-03-3) is a chiral diamine widely employed as a ligand in transition-metal catalyzed reactions and as a resolving agent.^{[1][2]} Its chemical formula is C₆H₁₄N₂ with a molecular weight of 114.19 g/mol.^{[1][3]} Accurate characterization through spectroscopic methods is fundamental for quality control, reaction monitoring, and structural elucidation in its various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **(1S,2S)-(+)-1,2-Diaminocyclohexane**, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR Spectroscopic Data

The ^1H NMR spectrum of **(1S,2S)-(+)-1,2-Diaminocyclohexane** exhibits signals corresponding to the methine protons attached to the amine-bearing carbons and the methylene protons of the cyclohexane ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Note: Specific, assigned chemical shift values and coupling constants for ^1H NMR were not available in the aggregated search results. A generic spectrum is available on SpectraBase.[4]

^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum shows distinct signals for the two types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C1/C2 (CH-NH ₂)
Data not explicitly available in search results	C3/C6 & C4/C5 (CH ₂)

Note: Specific, assigned chemical shift values for ^{13}C NMR were not available in the aggregated search results. A generic spectrum is available on SpectraBase and was recorded on a Bruker AM-270 instrument.[1][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **(1S,2S)-(+)-1,2-Diaminocyclohexane** is as follows:

- Sample Preparation: Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or C₆D₆) to achieve a concentration optimal for proton

detection.[6] For ^{13}C NMR, a higher concentration of 50-200 mM may be required.[6] The solution is then transferred to a 5 mm NMR tube.[6]

- Instrument Setup: Place the NMR tube into the spectrometer's probe. The field strength should be recorded for each spectrum.[7]
- Data Acquisition: Acquire the ^1H NMR spectrum. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[8]
- Processing and Referencing: Process the raw data using Fourier transformation. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) set to 0 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9][10]

IR Spectroscopic Data

The IR spectrum of **(1S,2S)-(+)-1,2-Diaminocyclohexane** shows characteristic absorption bands for N-H and C-H bonds.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300-3400	N-H stretch	Primary Amine (-NH ₂)
~2850-3000	C-H stretch	Alkane (C-H)
~1600	N-H bend (scissoring)	Primary Amine (-NH ₂)
Below 1500	Fingerprint Region	C-C, C-N stretches and other bends

Note: The fingerprint region below 1500 cm^{-1} contains complex absorptions that are unique to the molecule.[9] Spectra have been recorded using techniques such as thin film from acetone and Attenuated Total Reflectance (ATR).[1][11][12]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of solid **(1S,2S)-(+)-1,2-Diaminocyclohexane** in a volatile organic solvent like methylene chloride or acetone.[13]
- Film Deposition: Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[10][13] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[13]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.[13]
- Spectrum Generation: Record the spectrum. If the signal intensity is too low, another drop of the solution can be added and the solvent evaporated. If the intensity is too high, the plate should be cleaned and a more dilute solution used.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **(1S,2S)-(+)-1,2-Diaminocyclohexane** provides information about its molecular weight and fragmentation pattern.

m/z	Interpretation
114	Molecular Ion (M ⁺)
Various	Fragmentation Peaks

Note: The molecular ion peak at m/z 114 corresponds to the molecular weight of the compound (114.19 g/mol).[1][3] The spectrum will also show various fragment ions resulting from the breakdown of the parent molecule.

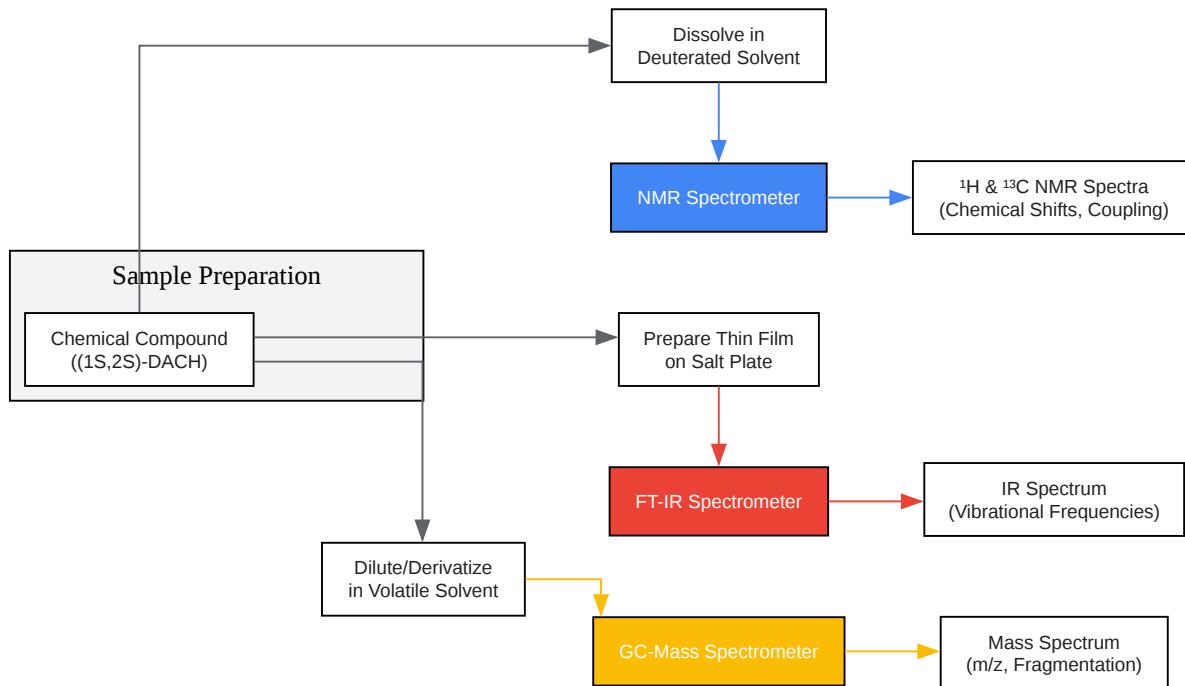
Experimental Protocol for GC-MS

For a volatile amine like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent. For chiral analysis, derivatization may be necessary, for example, using heptafluorobutyl chloroformate (HFBCF) followed by treatment with methylamine.[14][15][16]
- **Injection:** Inject a small volume of the prepared sample into the GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas through a capillary column (e.g., a chiral column like Chirasil-L-Val for enantiomeric separation) where separation occurs based on boiling point and interactions with the stationary phase.[15]
- **Ionization and Mass Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-(+)-1,2-Diaminocyclohexane | 21436-03-3 [chemicalbook.com]
- 3. (1S,2S)-(+)-1,2-Diaminocyclohexane [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. amherst.edu [amherst.edu]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of (1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150883#spectroscopic-data-of-1s-2s-1-2-diaminocyclohexane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com